molecular formula C24H21N3O2 B2907223 1-Benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea CAS No. 2320928-54-7

1-Benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2907223
CAS No.: 2320928-54-7
M. Wt: 383.451
InChI Key: DBQHVFLTXPTZLZ-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound that features a benzhydryl group, a furan ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the reaction of benzhydryl chloride with 3-((5-(furan-2-yl)pyridin-3-yl)methyl)amine in the presence of a base to form the desired urea derivative. The reaction conditions often require an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and safety, often involving automated systems and continuous flow reactors to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The benzhydryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-Benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The benzhydryl group can enhance binding affinity to hydrophobic pockets, while the furan and pyridine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Benzhydryl-3-(pyridin-3-ylmethyl)urea
  • 1-Benzhydryl-3-((5-methylpyridin-3-yl)methyl)urea
  • 1-Benzhydryl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Comparison: 1-Benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is unique due to the presence of the furan ring, which can impart different electronic properties compared to similar compounds with other heterocycles like thiophene or simple alkyl groups. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

1-benzhydryl-3-[[5-(furan-2-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c28-24(26-16-18-14-21(17-25-15-18)22-12-7-13-29-22)27-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-15,17,23H,16H2,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQHVFLTXPTZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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